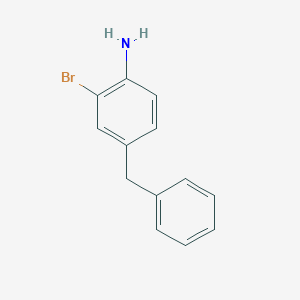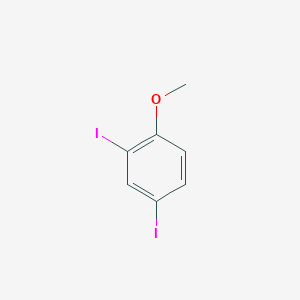![molecular formula C16H19NO3SSi B13894618 [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate is a synthetic organic compound with the molecular formula C16H19NO3SSi. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of 3-(2-Trimethylsilylethynyl)quinoline, which is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The quinoline ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a solvent like dichloromethane and a base such as triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include reduced quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and dyes. Its unique structure allows for the creation of materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure.
Chloroquine: An antimalarial drug with a similar quinoline core.
Camptothecin: A quinoline derivative with potent anticancer activity.
Uniqueness
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate is unique due to the presence of the trimethylsilylethynyl group, which enhances its stability and lipophilicity. This modification can improve the compound’s bioavailability and interaction with biological targets, making it a valuable tool in drug discovery and development.
Properties
Molecular Formula |
C16H19NO3SSi |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
[3-(2-trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C16H19NO3SSi/c1-21(18,19)20-12-15-13(9-10-22(2,3)4)11-17-16-8-6-5-7-14(15)16/h5-8,11H,12H2,1-4H3 |
InChI Key |
CCXHLXSBSPRKNS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C2=CC=CC=C2N=C1)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)

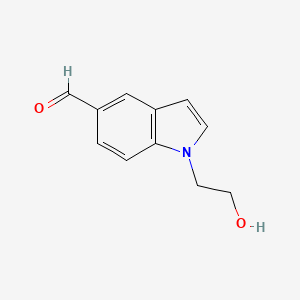

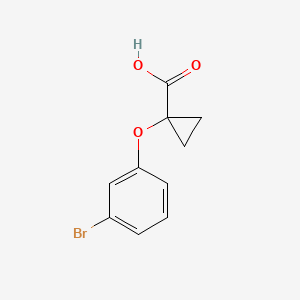
![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)
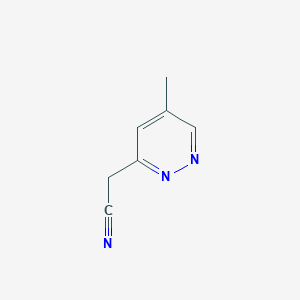
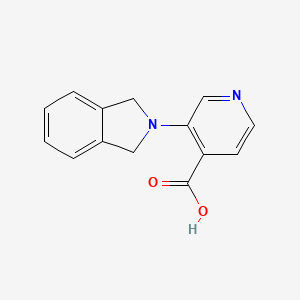
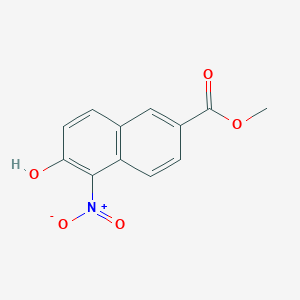
![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)

